molecular formula C12H15FN2O3 B594198 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid CAS No. 1289942-66-0

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Cat. No. B594198
M. Wt: 254.261
InChI Key: IAAHEGARPMZSTJ-UHFFFAOYSA-N
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Description

“2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid” is an alanine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .


Molecular Structure Analysis

The molecular weight of this compound is 268.28 . The molecular formula is C13H17FN2O3 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The compound is a solid with a white to off-white color . It has a solubility of 25 mg/mL in DMSO . The compound’s storage conditions vary depending on its state and temperature: as a powder, it can be stored at -20°C for 3 years or at 4°C for 2 years; in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

  • Androgen Receptor Antagonists Synthesis : This compound is involved in the synthesis of MDV3100, an androgen receptor antagonist. A study outlined the synthesis process starting from 2-fluoro-1-methyl-4-nitro-benzoic acid and included steps like oxidation, amidation, reduction, and Hofmann alkylation (Li Zhi-yu, 2012).

  • PET Radioligands for Imaging Brain Tumors : This compound is a variant of fluorinated analogues of alpha-aminoisobutyric acid. It has been synthesized and evaluated as a potential PET radioligand for imaging brain tumors. Studies show that these compounds are substrates for amino acid transport and enter rat gliosarcoma cells in vitro, suggesting their potential for in vivo tumor imaging (Weiping Yu et al., 2010).

  • Radiopharmaceuticals for Neoplasms : Related fluorinated analogues have been radiolabeled with fluorine-18 and evaluated in normal rats and a rodent tumor model. These studies contribute to developing novel radiopharmaceuticals targeting neoplasms through altered metabolic states (J. McConathy et al., 2002).

  • Catabolism Study of Thymine and 5-Fluorouracil : Research on this compound has been used to study the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil. This research provides insights into the metabolic pathways and mechanisms involved in drug action and DNA metabolism (D. Gani et al., 1985).

  • Synthesis of Fluorinated Amino Acids : The compound has been utilized in the synthesis of fluorinated amino acids, which have applications in medicinal chemistry and drug design. For example, research has focused on the synthesis of gamma-fluorinated alpha-amino acids using specific auxiliaries (K. Laue et al., 2000).

properties

IUPAC Name

2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAHEGARPMZSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)NC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

CAS RN

1289942-66-0
Record name 2-{[3-fluoro-4-(methylcarbamoyl)phenyl]amino}-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-2-fluoro-N-methylbenzamide (155 mg, 0.66 mmol), isoaminobutyric acid (103 mg, 1.0 mmol), CuI (3 mg, 0.015 mmol), triethylamine (0.1 mL, catalytic amount) and K2CO3 (353 mg, 2.5 mmol) were dissolved in DMF (4 mL) and water (1 mL) stirred at RT for 5 min. 2-Acetylcyclohexanone (100 mg, 0.7 mmol) was added and the mixture heated at 100° C. for 18 h. The reaction mixture was acidified with 1 M citric acid (to pH 4) and extracted with ethyl acetate (50 mL, 2 times). The organic layer was dried over Na2SO4 and concentrated to obtain 200 mg of 2-(4-(methylcarbamoyl)-3-fluorophenylamino)-2-methylpropanoic acid.
Quantity
155 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
353 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
2
Citations
J Jin, Y Zhou, D Yang, Q Zhang… - Archiv der …, 2018 - Wiley Online Library
A novel scaffold of pentafluorosulfanyl (SF 5 )‐containing enzalutamide analogues was discovered for potent androgen receptor (AR) antagonists through rational drug design. Several …
Number of citations: 4 onlinelibrary.wiley.com
K Plachká, F Švec, L Nováková - Analytica Chimica Acta, 2018 - Elsevier
In this study, 63 compounds measured as 10 individual mixtures containing in each case an active pharmaceutical ingredient and its relevant impurities, and additional set of 7 basic …
Number of citations: 16 www.sciencedirect.com

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